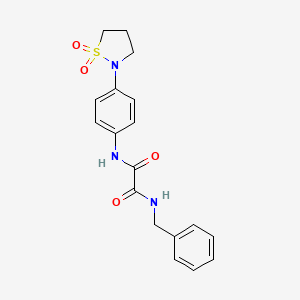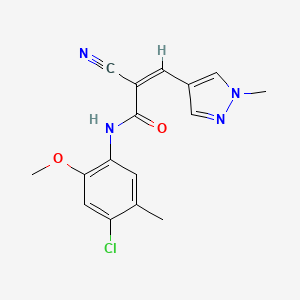![molecular formula C19H13ClF3N5O B2722943 3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326820-55-6](/img/structure/B2722943.png)
3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H13ClF3N5O and its molecular weight is 419.79. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heteroaromatization and Synthesis of Novel Derivatives
Research has demonstrated the versatility of triazolopyrimidine derivatives in heteroaromatization processes, leading to the synthesis of novel compounds. A study by El-Agrody et al. (2001) outlined the creation of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines through heteroaromatization with 4-hydroxycoumarin. These compounds exhibited antimicrobial activities, highlighting their potential in medicinal chemistry applications (El-Agrody et al., 2001).
Binding Affinity towards A1 Adenosine Receptors
Another study focused on the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives bearing various amino substituents, showing high affinity and selectivity for the A1 adenosine receptor subtype. This suggests potential applications in designing receptor-specific drugs or studying receptor-ligand interactions, which could contribute to the development of novel therapeutic agents (Betti et al., 1998).
Synthesis of Fused [1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol Derivatives
Nagaraju et al. (2013) reported on the synthesis of novel fused triazolothiadiazol derivatives from a multi-step reaction sequence. These derivatives represent a class of compounds with potential for further exploration in various fields of chemistry and biology, indicating a broad area of application for triazolopyrimidine and related structures (Nagaraju et al., 2013).
Utility in Synthesis of New Fused Thiazolo[3,2-a]pyrimidines
Mahmoud and El-Shahawi (2008) utilized a pyrimidin-2-thione derivative for the synthesis of new fused thiazolopyrimidines, showcasing the compound's role as a versatile precursor in heterocyclic chemistry. This utility underscores the importance of triazolopyrimidine derivatives in synthesizing complex heterocycles, which could have diverse scientific and industrial applications (Mahmoud & El-Shahawi, 2008).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized triazolopyrimidin-7-ols via a three-component reaction, which were then investigated for their antimicrobial and antifungal activities. The study demonstrates the biological potential of triazolopyrimidine derivatives, suggesting their applicability in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).
Catalysis in Green Chemistry
Liu et al. (2012) highlighted the use of thiamine hydrochloride as a catalyst in the synthesis of triazolopyrimidine derivatives in a water medium. This approach aligns with the principles of green chemistry by utilizing environmentally benign solvents and affordable catalysts, thereby offering a sustainable method for synthesizing these compounds (Liu et al., 2012).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O/c20-15-7-2-1-5-13(15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-4-3-6-14(8-12)19(21,22)23/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABIZKWEJMZOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2722860.png)


![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722865.png)

![7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2722871.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2722875.png)



![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2722880.png)
